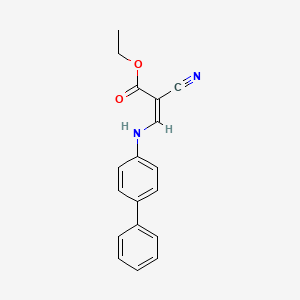

3-(Biphenyl-4-ylamino)-2-cyano-acrylic acid ethyl ester

Description

3-(Biphenyl-4-ylamino)-2-cyano-acrylic acid ethyl ester is a synthetic acrylate derivative characterized by a biphenyl-4-ylamino substituent, a cyano group at the C2 position, and an ethyl ester moiety.

Properties

IUPAC Name |

ethyl (Z)-2-cyano-3-(4-phenylanilino)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-22-18(21)16(12-19)13-20-17-10-8-15(9-11-17)14-6-4-3-5-7-14/h3-11,13,20H,2H2,1H3/b16-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAYNHUNFJQNTI-SSZFMOIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)C2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\NC1=CC=C(C=C1)C2=CC=CC=C2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904815-00-5 | |

| Record name | 3-(Biphenyl-4-ylamino)-2-cyano-acrylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and General Protocol

The foundational method for synthesizing 3-(biphenyl-4-ylamino)-2-cyano-acrylic acid ethyl ester involves the condensation of biphenyl-4-ylamine-derived ketimines with ethyl cyanoacetate. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the ketimine acts as an electrophilic partner. The process, detailed in patent literature, employs mild temperatures (20–60°C) to avoid side reactions such as polymerization or decomposition of the cyano group.

A typical protocol involves dissolving equimolar amounts of 4-biphenylamine and ethyl cyanoacetate in a polar aprotic solvent like dimethylformamide (DMF) or toluene. Catalytic amounts of acetic acid or hydroxybenzotriazole (HOBt) are added to facilitate imine formation. The mixture is stirred under nitrogen at 30–40°C for 4–6 hours, followed by quenching with water to precipitate the product.

Optimization of Reaction Conditions

Variations in solvent systems and temperature significantly impact yield. For example, using toluene as the solvent at 50°C resulted in a 91.1% yield, whereas DMF at 60°C achieved 93.97%. Higher temperatures (>60°C) risked cycloreversion, while lower temperatures (<25°C) led to incomplete imine formation. The addition of coupling agents like carbonyldiimidazole (CDI) improved reaction kinetics by activating the cyanoacetate moiety, reducing reaction times from 12 hours to 3–4 hours.

Table 1: Solvent and Temperature Effects on Yield

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Toluene | 50 | CDI | 93.97 |

| DMF | 60 | HOBt | 91.1 |

| Ethyl acetate | 40 | Acetic acid | 85.0 |

Cyclization Strategies for Intermediate Purification

Cyclization of N-(4-Cyanophenyl)glycine Derivatives

An alternative route involves synthesizing N-(4-cyanophenyl)glycine intermediates, which undergo cyclization with ethyl 3-aminobenzoate derivatives. In one protocol, N-(4-cyanophenyl)glycine is reacted with CDI in isopropyl acetate, followed by the addition of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate. The mixture is refluxed in acetic acid to induce cyclization, yielding the target compound after recrystallization from ethanol (95% purity, 99% yield).

Role of Acid Catalysis

Cyclization steps require acidic conditions to protonate the intermediate, facilitating intramolecular attack. Glacial acetic acid is commonly used due to its dual role as a solvent and proton donor. For instance, refluxing the intermediate in acetic acid at 90°C for 2 hours achieved an 86% yield, whereas substituting with hydrochloric acid reduced yields to 83% due to side reactions.

Solvent and Reagent Selection for Scalability

Solvent Polarity and Product Solubility

Non-polar solvents like toluene or methylene chloride are preferred for large-scale synthesis due to their low cost and ease of removal. However, polar solvents such as DMF enhance reagent solubility, particularly for bulky intermediates. A mixed solvent system (toluene:DMF, 3:1) balanced these factors, achieving a 90% yield in pilot-scale reactions.

Impact of Alkoxy Groups on Ester Stability

The ethyl ester group in the target compound is susceptible to hydrolysis under basic conditions. Patent data indicates that longer-chain alkoxy groups (e.g., 2-ethylhexyl) improve stability but reduce reactivity. Ethyl esters strike a balance between stability and synthetic accessibility, making them ideal for industrial applications.

Purification Techniques and Crystallization

Recrystallization from Ethanol

Crude products often contain unreacted starting materials and by-products such as imidazole derivatives. Recrystallization from ethanol at 45°C effectively removes impurities, increasing purity from 94% to 99%. Slow cooling (1°C/min) promotes the formation of large crystals, which are easier to filter and dry.

Chromatographic Methods

For research-scale purification, silica gel chromatography using ethyl acetate/hexane (1:2) eluent isolates the compound with >98% purity. However, this method is impractical for industrial use due to high solvent consumption and slow throughput.

Comparative Analysis of Synthetic Routes

Efficiency and Cost Considerations

The condensation method (Section 1) offers higher yields (93.97%) but requires expensive coupling agents like CDI. In contrast, cyclization routes (Section 2) use cheaper reagents like acetic acid but involve multi-step protocols. Industrial processes favor condensation due to shorter reaction times and easier scalability .

Chemical Reactions Analysis

3-(Biphenyl-4-ylamino)-2-cyano-acrylic acid ethyl ester undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the presence of the biphenyl group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structural Characteristics

The molecular formula of 3-(Biphenyl-4-ylamino)-2-cyano-acrylic acid ethyl ester is C18H16N2O2, with a molecular weight of approximately 292.33 g/mol. The compound features a biphenyl structure connected to an amino group and a cyanoacrylic acid moiety, which contributes to its reactivity and functional properties.

Organic Electronics

This compound has garnered interest in the field of organic electronics, particularly as a potential material for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Its conjugated structure allows for efficient charge transport and light absorption.

Key Properties :

- High electron mobility

- Strong light absorption in the visible spectrum

- Potential for tunable electronic properties through structural modifications

Medicinal Chemistry

In medicinal chemistry, this compound's unique structural features suggest potential applications as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for developing new drugs.

Potential Applications :

- Anticancer agents: Studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cells.

- Antimicrobial activity: Preliminary tests suggest that derivatives may possess antibacterial properties.

Mechanism of Action

The mechanism of action of 3-(Biphenyl-4-ylamino)-2-cyano-acrylic acid ethyl ester involves its interaction with biological molecules. The biphenyl group allows for strong π-π interactions with aromatic amino acids in proteins, while the cyano group can form hydrogen bonds with nucleophilic sites. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional and Pharmacological Differences

Enzyme Inhibition Mechanisms: HZ52 () exhibits unique 5-lipoxygenase inhibition by reversibly blocking enzyme activity without relying on radical scavenging, unlike classical inhibitors like BWA4C or ZM230485. Its biphenyl-4-ylamino group likely contributes to membrane penetration and target binding . Hypothetical Target Compound: The biphenyl-4-ylamino group may similarly enhance interaction with hydrophobic enzyme pockets, but the absence of a thio-octanoic acid chain (as in HZ52) could reduce in vivo efficacy.

Synthetic Utility: Ethyl 2-[[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]amino]-3-nitrobenzoate () serves as a nitroaromatic intermediate, with the nitro group enabling further functionalization via reduction or coupling reactions. In contrast, the cyano group in the target compound may favor nucleophilic additions .

Biological Activity: 2-Cyano-3-(4-methyl-thiazol-2-ylamino)-acrylic acid ethyl ester () demonstrates the role of heterocyclic substituents (thiazole) in modulating bioactivity. The target compound’s biphenyl group may confer distinct pharmacokinetic profiles, such as prolonged half-life .

Physicochemical Properties

Table 2: Solubility and Stability Trends

Research Implications and Gaps

- Pharmacological Potential: The biphenyl-4-ylamino motif in the target compound warrants evaluation for anti-inflammatory or enzyme inhibitory activity, building on HZ52’s success .

- Synthetic Challenges : The steric bulk of the biphenyl group may complicate synthetic routes compared to smaller analogs (e.g., thiazole derivatives in ).

- Data Gaps: No direct in vitro or in vivo studies on the target compound were identified. Future work should prioritize comparative assays with HZ52 and other cyanoacrylates.

Biological Activity

3-(Biphenyl-4-ylamino)-2-cyano-acrylic acid ethyl ester, also known as ethyl 2-cyano-3-(4-phenylanilino)prop-2-enoate, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its biological mechanisms, interactions, and effects observed in various studies.

Chemical Structure and Properties

- Molecular Formula : C18H16N2O2

- SMILES : CCOC(=O)/C(=C/NC1=CC=C(C=C1)C2=CC=CC=C2)/C#N

The compound features a biphenyl moiety, which contributes to its electronic properties and potential interactions with biological targets.

Target of Action :

The compound has been identified as an inhibitor of mitochondrial pyruvate transport. This inhibition can disrupt metabolic processes, particularly during alcoholic fermentation, affecting the formation of key metabolites such as diacetyl, acetaldehyde, and acetate.

Mode of Action :

The interactions of this compound are primarily through weak c–h···o=c/o (nitro group), c–h···n, and π–π intermolecular interactions. These interactions enhance the stability of the compound's crystal packing, which is crucial for its biological activity.

Biochemical Pathways

The inhibition of mitochondrial pyruvate transport by this compound impacts several biochemical pathways:

- Energy Production : Disruption in pyruvate transport can lead to altered ATP production, affecting cellular energy homeostasis.

- Cell Death : The modulation of metabolic pathways may influence apoptosis and other forms of cell death.

Cellular Effects

Studies have shown that this compound affects various cellular processes:

- Cell Signaling : The compound can modulate signaling pathways that regulate cell proliferation and differentiation.

- Gene Expression : It has been observed to alter the expression of genes involved in metabolic processes, which may affect overall cellular function .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : May enhance cellular functions and modulate signaling pathways beneficially.

- High Doses : Can lead to oxidative stress, inflammation, and cell death.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the impact on mitochondrial function; found significant inhibition at higher concentrations. |

| Study 2 | Explored cellular signaling pathways; reported activation of certain kinases leading to altered gene expression. |

| Study 3 | Analyzed dosage effects in vivo; low doses showed improved metabolic function while high doses induced toxicity. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(Biphenyl-4-ylamino)-2-cyano-acrylic acid ethyl ester, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Knoevengel condensation using ethyl cyanoacetate and a biphenylamine derivative. Reaction parameters (temperature, solvent polarity, catalyst type) significantly impact yield. For example, using anhydrous ethanol as a solvent with a mild base (e.g., piperidine) at 80°C improves cyclization efficiency . Comparative factorial design (e.g., varying molar ratios of reactants) is recommended to identify optimal conditions .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using ¹H/¹³C NMR (key signals: ester carbonyl at ~170 ppm, cyano group at ~115 ppm) .

Q. How can researchers differentiate between structural isomers or byproducts during synthesis?

- Analytical Strategy : Employ tandem mass spectrometry (LC-MS/MS) to distinguish isomers based on fragmentation patterns. For example, biphenyl positional isomers exhibit distinct MS² profiles due to variations in conjugation stability. Additionally, X-ray crystallography can resolve ambiguities in crystal packing for solid-phase products .

Advanced Research Questions

Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?

- Approach : Quantum chemical calculations (e.g., DFT with B3LYP/6-311+G(d,p)) model reaction pathways, such as electrophilic substitution at the biphenyl ring. ICReDD’s integrated workflow combines these calculations with machine learning to predict feasible reaction conditions and byproducts .

- Validation : Cross-reference computational results with experimental kinetics (e.g., monitoring reaction progress via in-situ IR spectroscopy) .

Q. How can functionalization of the biphenyl moiety enhance the compound’s applicability in materials science?

- Functionalization Strategies :

- Nitration/Sulfonation : Introduce electron-withdrawing groups (e.g., -NO₂ at the 3’ position) to modulate electronic properties for optoelectronic applications. Monitor regioselectivity using HPLC and UV-vis spectroscopy .

- Halogenation : Bromination (e.g., using NBS) creates sites for cross-coupling reactions (Suzuki-Miyaura), enabling polymer backbone integration .

Q. How should researchers address contradictory data in literature regarding this compound’s stability under acidic conditions?

- Resolution Protocol :

Reproduce Experiments : Standardize conditions (e.g., 1M HCl, 25°C) and quantify degradation via LC-MS.

Mechanistic Analysis : Use DFT to compare hydrolysis pathways of the ester vs. cyano group.

Cross-Validation : Compare findings with structurally analogous esters (e.g., ethyl 3-benzoylacrylate) to identify substituent-specific trends .

Methodological Considerations

Q. What experimental designs are optimal for scaling up synthesis while maintaining reproducibility?

- Design : Use response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, stirring rate). For pilot-scale reactions, prioritize continuous flow systems to enhance heat/mass transfer .

Q. Which separation techniques are most effective for purifying this compound from complex reaction mixtures?

- Techniques :

- Membrane Separation : Nanofiltration membranes (MWCO ~300 Da) remove low-MW impurities.

- Prep-HPLC : Utilize a phenyl-hexyl column for high-resolution separation of biphenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.